molecular formula C11H9F2N3O2 B2542007 1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1351847-63-6

1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2542007
CAS No.: 1351847-63-6
M. Wt: 253.209
InChI Key: RVEFZGIMFQVYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-Difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid ( 1273926-41-2) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a 1,2,3-triazole core, a privileged scaffold in drug discovery known for its ability to mimic amide bonds and participate in key interactions with biological targets, such as hydrogen bonding and dipolar interactions . The presence of the 2,4-difluorophenyl moiety is of particular significance, as fluorine atoms are strategically used in drug design to influence molecular conformation, metabolic stability, and membrane permeability. Several FDA-approved therapeutics incorporate this fragment to enhance efficacy and selectivity . The carboxylic acid functional group on the triazole ring makes this compound an versatile intermediate for further synthetic exploration. Researchers can readily utilize it to create amide derivatives, hydrazides, or other molecular hybrids via coupling reactions. Such derivatives are frequently investigated for a wide range of biological activities, including anticancer and antimicrobial effects . This product is intended for use as a key intermediate in the synthesis of novel compounds for hit-to-lead optimization and structure-activity relationship (SAR) studies. For Research Use Only. This product is not intended for diagnostic or therapeutic purposes. It is the responsibility of the purchaser to determine the suitability of this product for their intended use.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O2/c1-6-10(11(17)18)14-15-16(6)5-7-2-3-8(12)4-9(7)13/h2-4H,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEFZGIMFQVYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide is derived from 2,4-difluorobenzyl azide, and the alkyne is 5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

    Reaction Conditions: The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.

Mechanism of Action

The mechanism of action of 1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt key biological pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of analogous triazole-4-carboxylic acid derivatives:

Compound Name Substituent at 1-Position Substituent at 5-Position Molecular Weight Key Properties/Applications
Target Compound : 1-[(2,4-Difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (2,4-Difluorophenyl)methyl Methyl 283.24 g/mol* High lipophilicity due to fluorine; potential for CNS penetration .
1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (5a) 4-(Aminosulfonyl)phenyl Methyl 295.30 g/mol Enhanced solubility from sulfonamide; possible antibacterial activity .
1-(2,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (2m) 2,4-Dimethylphenyl Methyl 245.27 g/mol Electron-donating methyl groups; shown to modulate Wnt/β-catenin signaling .
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Chloro-2-fluorophenyl Methyl 269.67 g/mol Chlorine increases steric bulk; higher logP than difluoro analog .
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Methoxyphenyl Methyl 247.25 g/mol Methoxy group improves aqueous solubility; used in coordination chemistry .
1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Chlorophenyl Methyl 237.66 g/mol Chlorine at meta position may alter binding affinity in enzyme inhibition .

Notes:

  • Molecular Weight : Calculated based on formula; *estimated for target compound.
  • Lipophilicity : Fluorine substituents increase logP modestly compared to chlorine or methyl groups.
  • Solubility : Sulfonamide (5a) and methoxy derivatives exhibit better aqueous solubility than halogenated analogs .

Key Contrasts with Target Compound

Acidity : The carboxylic acid group’s pKa may vary with substituents; electron-withdrawing fluorine atoms could lower pKa compared to methoxy analogs.

Bioavailability : Chlorine in 4-chloro-2-fluorophenyl derivatives increases molecular weight and logP, possibly reducing CNS accessibility compared to the difluoro target compound .

Biological Activity

1-[(2,4-Difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₁H₉F₂N₃O₂
  • Molecular Weight : 253.21 g/mol
  • IUPAC Name : 1-[(2,4-difluorophenyl)methyl]-5-methyltriazole-4-carboxylic acid
  • Appearance : Powder

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that derivatives with a difluorophenyl group showed enhanced activity against various fungal strains, particularly Candida albicans and Aspergillus niger. The mechanism is believed to involve the inhibition of ergosterol biosynthesis via cytochrome P450 enzymes .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro. In a study assessing various triazole derivatives against NCI60 cell lines, compounds with similar structures exhibited moderate activity against melanoma and colon cancer cell lines. The compound demonstrated a log GI50 value indicative of its potential as an anticancer agent .

Compound Cell Line Log GI50
1SK-MEL-5-5.55
2KM12-5.43

Enzyme Inhibition

The compound has shown promise as a xanthine oxidase inhibitor. A recent study synthesized analogues of triazole derivatives and tested them for xanthine oxidase inhibition. The results indicated that certain derivatives exhibited high potency in the submicromolar range, suggesting potential applications in treating gout and hyperuricemia .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of CYP51 : Similar triazoles have been noted for their ability to inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi.
  • Xanthine Oxidase Inhibition : The mechanism involves binding to the active site of the enzyme, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid.

Case Study 1: Antifungal Efficacy

In a study evaluating antifungal drugs, this compound was tested alongside fluconazole. Results showed that it had comparable efficacy against resistant strains of Candida, indicating its potential as a treatment option where traditional therapies fail .

Case Study 2: Anticancer Screening

A screening conducted by the National Cancer Institute revealed that this compound exhibited selective cytotoxicity against certain cancer cell lines. The presence of the difluorophenyl moiety was crucial for enhancing its biological activity compared to other triazole derivatives .

Q & A

Basic Research Question: What are the recommended synthetic routes for 1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer:
The compound can be synthesized via cyclocondensation reactions. A typical approach involves:

  • Step 1: Reacting ethyl acetoacetate with a fluorinated phenylhydrazine derivative to form a pyrazole intermediate (as described for analogous triazole-carboxylic acids in ).
  • Step 2: Functionalizing the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 2,4-difluorophenylmethyl group .
  • Optimization: Yields (typically 60-75%) can be improved by controlling reaction temperature (70-90°C), using anhydrous solvents (e.g., DMF), and purifying intermediates via recrystallization (acetic acid/water mixtures) .

Advanced Research Question: How can crystallographic data resolve discrepancies in the reported molecular conformation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving structural ambiguities. For example:

  • Key Parameters: Compare bond lengths (e.g., C–F: ~1.34 Å), dihedral angles between the triazole ring and difluorophenyl group, and hydrogen-bonding patterns (carboxylic acid dimerization) .
  • Case Study: A related triazole-carboxylic acid (5-methyl-1-phenyl derivative) showed a planar triazole ring with a 12.5° tilt relative to the phenyl group, stabilized by intermolecular O–H···N hydrogen bonds . Apply similar analysis to reconcile conflicting computational vs. experimental data.

Basic Research Question: What analytical techniques are most effective for characterizing purity and stability?

Methodological Answer:

  • HPLC-MS: Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect impurities (<0.5%) and confirm molecular mass (expected [M+H]+: ~308.3 g/mol) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition typically occurs above 200°C for triazole-carboxylic acids .
  • NMR: Monitor carboxylic acid proton (δ ~12.5 ppm in DMSO-d6) and fluorine signals (δ -110 to -120 ppm for aromatic F) .

Advanced Research Question: How can solubility limitations in aqueous buffers be addressed for in vitro bioactivity assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting enzyme activity .
  • Ionization Adjustment: At physiological pH (7.4), deprotonate the carboxylic acid group (pKa ~3.5) to improve aqueous solubility; confirm via pH-solubility profiling .
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size: 150-200 nm) for sustained release in cell culture media .

Basic Research Question: What are the primary metabolic pathways predicted for this compound in pharmacokinetic studies?

Methodological Answer:

  • In Silico Prediction (ADMET): Use software like SwissADME to identify potential Phase I metabolism sites:
    • Hydroxylation: At the methyl group (C5) or difluorophenyl ring.
    • Conjugation: Glucuronidation of the carboxylic acid group .
  • In Vitro Validation: Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-QTOF-MS .

Advanced Research Question: How can molecular docking explain contradictory inhibitory effects reported for similar triazole-carboxylic acids?

Methodological Answer:

  • Target Selection: Dock the compound into enzymes like COX-2 or CYP450 isoforms using AutoDock Vina.
  • Key Interactions: Compare binding poses:
    • Hydrogen Bonds: Carboxylic acid with Arg120 (COX-2) or heme iron (CYP450).
    • Fluorine Interactions: Van der Waals contacts with hydrophobic pockets .
  • Free Energy Calculations (MM/GBSA): Resolve discrepancies by calculating ΔG binding for competing conformations .

Basic Research Question: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress (e.g., disappearance of azide peaks at 2100 cm⁻¹) .
  • Quality Control: Use DSC to ensure consistent polymorphic form (melting point ~182-183°C for pure crystalline phase) .

Advanced Research Question: How do electronic effects of fluorine substituents influence reactivity in derivatization reactions?

Methodological Answer:

  • DFT Calculations: Analyze electron-withdrawing effects of 2,4-difluorophenyl groups using Gaussian09 (B3LYP/6-31G* basis set).
    • Charge Distribution: Fluorine atoms increase electrophilicity at the triazole C4 position, facilitating nucleophilic acyl substitutions .
  • Experimental Validation: Compare reaction rates with non-fluorinated analogs in amide coupling reactions (EDCI/HOBt system) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.